molecular formula C12H14BrNO4 B15305080 tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate

tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate

Katalognummer: B15305080
Molekulargewicht: 316.15 g/mol
InChI-Schlüssel: IGPAIGIOTXREKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a 6-bromo-1,3-dioxaindan moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Deprotection: Strong acids like TFA are used to remove the Boc group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of brominated indane derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate is unique due to its specific structural features, including the 1,3-dioxaindan moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C12H14BrNO4

Molekulargewicht

316.15 g/mol

IUPAC-Name

tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-8-4-7(13)5-9-10(8)17-6-16-9/h4-5H,6H2,1-3H3,(H,14,15)

InChI-Schlüssel

IGPAIGIOTXREKI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)Br)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.